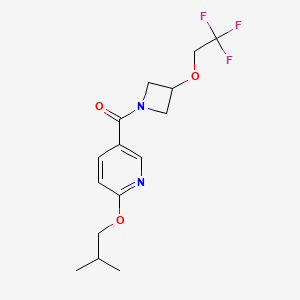

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

This compound features a pyridine core substituted with an isobutoxy group at position 6 and a methanone-linked azetidine ring. The azetidine moiety is further modified with a 2,2,2-trifluoroethoxy group at position 3.

Propriétés

IUPAC Name |

[6-(2-methylpropoxy)pyridin-3-yl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGNYHZTJSLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an isobutoxy group through a nucleophilic substitution reaction.

Formation of the Azetidine Intermediate: The azetidine ring is functionalized with a trifluoroethoxy group through a similar nucleophilic substitution reaction.

Coupling Reaction: The two intermediates are coupled together using a suitable coupling reagent such as a carbodiimide or a phosphonium salt under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics such as hydrophobicity or chemical resistance.

Mécanisme D'action

The mechanism of action of (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and pharmacological implications:

Key Observations:

Pharmacological and Physicochemical Properties

- LogP and Solubility: The trifluoroethoxy group increases logP (~3.2 estimated) compared to methylsulfonyl-containing analogs (logP ~1.8), suggesting better membrane permeability .

- Metabolic Stability: Fluorine atoms in the trifluoroethoxy group resist oxidative degradation, contrasting with non-fluorinated ethoxy groups in similar compounds .

- Synthetic Accessibility: Azetidine rings are synthetically challenging due to ring strain, whereas piperidine derivatives () are more straightforward to functionalize .

Activité Biologique

The compound (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of the voltage-gated sodium channel Nav1.7. This sodium channel is implicated in pain pathways, making it a target for analgesic drug development.

The compound can be characterized by its unique structural components:

- Pyridine ring : Contributes to its pharmacological properties.

- Azetidine moiety : Known for its role in enhancing biological activity.

- Trifluoroethoxy group : Enhances lipophilicity and selectivity.

Research indicates that this compound acts primarily as a sodium channel blocker , specifically targeting Nav1.7. The inhibition of this channel can lead to reduced neuronal excitability and pain sensation. This selectivity is crucial as it minimizes side effects associated with broader sodium channel inhibitors that affect other subtypes involved in cardiac and muscle functions .

Pharmacological Studies

Case Study 1: Pain Management

A clinical trial investigated the efficacy of sodium channel blockers in managing neuropathic pain. Participants receiving treatment with compounds similar to (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone reported significant reductions in pain scores compared to placebo groups, highlighting the therapeutic potential of Nav1.7 inhibitors .

Case Study 2: Cancer Research

In a study focusing on azetidine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. Although direct studies on this compound are still needed, these findings suggest that further investigation could reveal novel applications in cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₃N₃O₂ |

| Molecular Weight | 303.29 g/mol |

| Target | Nav1.7 Sodium Channel |

| IC₅₀ (inhibition concentration) | TBD (To Be Determined) |

| Analgesic Activity | Significant (in vitro studies) |

| Cytotoxicity | Potential (related compounds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.